molecular formula C23H24N2O5 B11388587 3-[5-(4-methoxyphenyl)-1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-1H-pyrrol-2-yl]propanoic acid

3-[5-(4-methoxyphenyl)-1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-1H-pyrrol-2-yl]propanoic acid

Cat. No.: B11388587
M. Wt: 408.4 g/mol
InChI Key: SKVRHPRBRWKVRU-UHFFFAOYSA-N
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Description

3-[5-(4-methoxyphenyl)-1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-1H-pyrrol-2-yl]propanoic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with methoxyphenyl and amino-oxoethyl groups. Its molecular formula is C20H22N2O5.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(4-methoxyphenyl)-1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-1H-pyrrol-2-yl]propanoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.

    Substitution Reactions: The methoxyphenyl groups are introduced through electrophilic aromatic substitution reactions.

    Amidation: The amino-oxoethyl group is added via amidation reactions, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[5-(4-methoxyphenyl)-1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-1H-pyrrol-2-yl]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenols.

    Reduction: The carbonyl group in the amino-oxoethyl moiety can be reduced to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles like bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products

    Oxidation: Formation of phenolic derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

3-[5-(4-methoxyphenyl)-1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-1H-pyrrol-2-yl]propanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[5-(4-methoxyphenyl)-1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-1H-pyrrol-2-yl]propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxyphenyl groups may enhance its binding affinity, while the amino-oxoethyl moiety can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxyphenyl)propionic acid: Similar structure but lacks the pyrrole ring and amino-oxoethyl group.

    4-Methoxyhydrocinnamic acid: Similar aromatic substitution but different functional groups.

    3-(4-Hydroxy-3-methoxyphenyl)propionic acid: Contains a hydroxyl group instead of an amino-oxoethyl group.

Uniqueness

3-[5-(4-methoxyphenyl)-1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-1H-pyrrol-2-yl]propanoic acid is unique due to its combination of a pyrrole ring, methoxyphenyl groups, and an amino-oxoethyl moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C23H24N2O5

Molecular Weight

408.4 g/mol

IUPAC Name

3-[1-[2-(4-methoxyanilino)-2-oxoethyl]-5-(4-methoxyphenyl)pyrrol-2-yl]propanoic acid

InChI

InChI=1S/C23H24N2O5/c1-29-19-9-3-16(4-10-19)21-13-7-18(8-14-23(27)28)25(21)15-22(26)24-17-5-11-20(30-2)12-6-17/h3-7,9-13H,8,14-15H2,1-2H3,(H,24,26)(H,27,28)

InChI Key

SKVRHPRBRWKVRU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(N2CC(=O)NC3=CC=C(C=C3)OC)CCC(=O)O

Origin of Product

United States

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